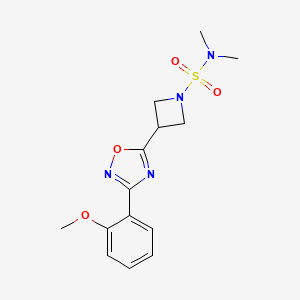
N~3~-(tert-butyl)-N~2~-(2-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~3~-(tert-butyl)-N~2~-(2-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide is a useful research compound. Its molecular formula is C21H24ClN3O2 and its molecular weight is 385.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796), a derivative within the same chemical family, has been developed as an affordable and effective 4-aminoquinoline antimalarial. It was selected based on its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This compound is a result of rational design, optimized for chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009).
Organic Synthesis and Chemical Modification
A study on the preparation of derivatives of N-tert-Butyldecahydro-3-isoquinoline carboxamide, a structural fragment present in various medicinally important compounds, including HIV protease inhibitors, indicates the compound's relevance in synthetic organic chemistry. These derivatives were prepared through alkylation, showcasing the versatility and potential for chemical modification of related compounds (Casper & Hitchcock, 2007).
Material Science: Aromatic Polyamides
Research into aromatic polyamides based on derivatives related to tert-butyl groups has been conducted. These studies involve the synthesis and characterization of polyamides for applications that require materials with specific thermal and mechanical properties. The tert-butyl group's presence affects the solubility, thermal stability, and mechanical strength of these polymers, indicating the importance of such functional groups in material science (Yang et al., 1999).
Chemical Selectivity and Reagent Development
The use of tert-butoxycarbonylation reagents for aromatic and aliphatic amine hydrochlorides and phenols showcases the compound's related chemical selectivity and application in developing novel synthetic methodologies. Such reagents, which can include tert-butyl and isoquinoline derivatives, are crucial for selective chemical transformations under mild conditions (Ouchi et al., 2002).
Properties
IUPAC Name |
3-N-tert-butyl-2-N-(2-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-21(2,3)24-19(26)18-12-14-8-4-5-9-15(14)13-25(18)20(27)23-17-11-7-6-10-16(17)22/h4-11,18H,12-13H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOKQOMTRKMMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
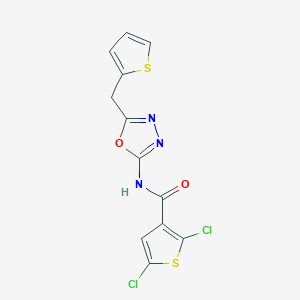
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)
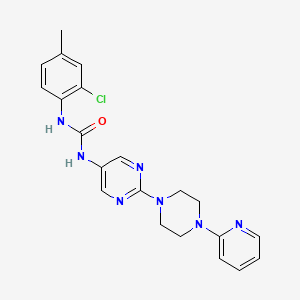
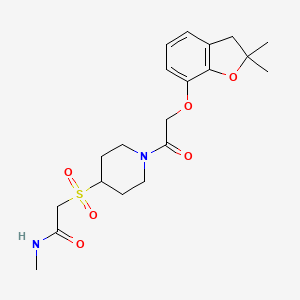
![2-[(E)-2-Nitroethenyl]benzo[b]thiophene](/img/structure/B2955522.png)

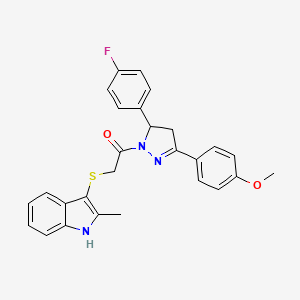
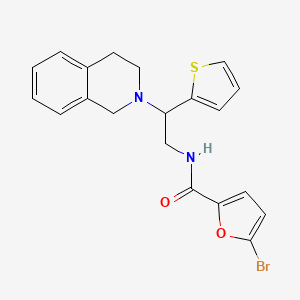
![2-(4-cyclohexylpiperazino)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955530.png)
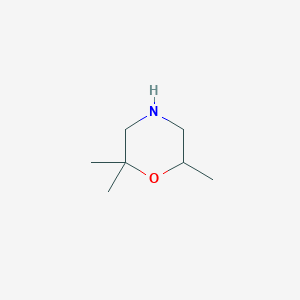
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid](/img/structure/B2955533.png)
![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955534.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2955535.png)
